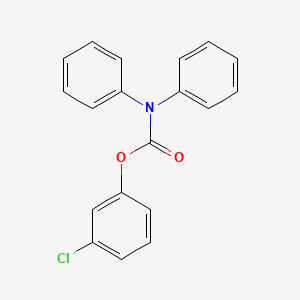

3-chlorophenyl diphenylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

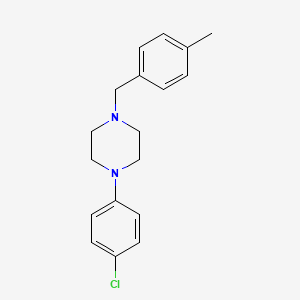

3-chlorophenyl diphenylcarbamate, also known as CDC, is a chemical compound that belongs to the class of carbamate pesticides. It is commonly used in agricultural practices to control pests and insects. CDC has been extensively studied for its various applications in scientific research.

Applications De Recherche Scientifique

Stereoselective Separation in Chromatography

3-chlorophenyl diphenylcarbamate: is utilized in the development of cellulose-based stationary phases for high-performance liquid chromatography (HPLC). These phases are particularly effective in the stereoselective separation of chiral compounds, including pesticides and pharmaceuticals .

Chiral Alkaloid Analysis

In analytical chemistry, this compound contributes to the creation of chiral stationary phases (CSPs) used for the enantiomeric separation of alkaloids. These CSPs are essential for understanding the stereochemistry of natural compounds and their biological activities .

Pharmaceutical Research

Indole derivatives, which share structural similarities with 3-chlorophenyl diphenylcarbamate , exhibit a wide range of biological activities. These activities include antiviral, anti-inflammatory, and anticancer properties, making them valuable in drug discovery and development .

Agriculture

As a phenyl carbamate herbicide, derivatives of 3-chlorophenyl diphenylcarbamate are used in agriculture for plant growth regulation and as sprout suppressants during the storage of crops like potatoes .

Environmental Science

In environmental applications, this compound’s derivatives are involved in the biodegradation of herbicides, contributing to the remediation of contaminated environments. The degradation process involves hydrolysis and dechlorination, which are crucial steps in reducing the environmental impact of herbicides .

Material Science

3-chlorophenyl diphenylcarbamate: and its derivatives can be incorporated into advanced materials for various applications. These include the development of novel polymers and coatings with specific functional properties .

Analytical Chemistry

This compound plays a role in chemometric methods, which are statistical and computational techniques used to analyze spectral data. It aids in the extraction of meaningful information from complex datasets, which is vital for the advancement of spectroscopic technologies .

Pharmacology

In pharmacological research, 3-chlorophenyl diphenylcarbamate derivatives are explored for their potential as cholinesterase inhibitors. These inhibitors are important in the treatment of diseases like Alzheimer’s, showcasing the compound’s relevance in the development of therapeutic agents .

Mécanisme D'action

Target of Action

It is known that similar compounds act in the central nervous system (cns) rather than directly on skeletal muscle .

Mode of Action

It is known that similar compounds act in the CNS rather than directly on skeletal muscle .

Biochemical Pathways

A similar compound, chlorpropham, is known to be degraded by bacillus licheniformis nkc-1 through its initial hydrolysis by cipc hydrolase enzyme to yield 3-chloroaniline (3-ca) as a major metabolic product .

Pharmacokinetics

Similar compounds are known to be rapidly and completely absorbed, metabolized in the liver, and excreted within 24 hours as the glucuronide metabolite .

Result of Action

Similar compounds are known to block nerve impulses (or pain sensations) that are sent to the brain .

Action Environment

It is known that similar compounds can be used as plant growth regulators and herbicides . They can inhibit p-starch enzyme activity, suppress plant RNA and protein synthesis, interfere with oxidative phosphorylation and photosynthesis, and disrupt cell division . They are also highly selective pre-emergence or early post-emergence herbicides, which can be absorbed by the coleoptile of gramineous weeds, mainly absorbed by the roots of plants, and can also be absorbed by the leaves .

Propriétés

IUPAC Name |

(3-chlorophenyl) N,N-diphenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClNO2/c20-15-8-7-13-18(14-15)23-19(22)21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJHYLDYUULVTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chlorophenyl diphenylcarbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-amino-3-cyanopyrazolo[5,1-c][1,2,4]triazine-8-carboxylate](/img/structure/B5623540.png)

![1-(cyclopentylcarbonyl)-4-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}piperidine](/img/structure/B5623541.png)

![N'-[4-(dimethylamino)benzylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B5623545.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5623565.png)

![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5623591.png)

![2-({4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)-4,6-dimethylpyrimidine](/img/structure/B5623593.png)

![2,4-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5623599.png)

![rel-(3aR,6aR)-3a-{[4-(2-furoyl)-1,4-diazepan-1-yl]carbonyl}-2-methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B5623607.png)

![2-[4-(1-piperidinylcarbonyl)-1-propyl-1H-1,2,3-triazol-5-yl]phenol](/img/structure/B5623609.png)